molecular formula C10H15ClSi B14498090 Chloro(dimethyl)(1-phenylethyl)silane CAS No. 65118-86-7

Chloro(dimethyl)(1-phenylethyl)silane

Cat. No.: B14498090
CAS No.: 65118-86-7
M. Wt: 198.76 g/mol
InChI Key: VTXWOPRUBHBFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(dimethyl)(1-phenylethyl)silane is an organosilicon compound characterized by a silicon center bonded to a chlorine atom, two methyl groups, and a 1-phenylethyl substituent. The 1-phenylethyl group introduces steric bulk and aromaticity, which influence its reactivity and applications. This compound is part of the broader class of chlorosilanes, which are pivotal in synthesizing silicones, functionalizing surfaces, and serving as intermediates in organic and materials chemistry.

Properties

CAS No.

65118-86-7

Molecular Formula

C10H15ClSi

Molecular Weight

198.76 g/mol

IUPAC Name

chloro-dimethyl-(1-phenylethyl)silane

InChI

InChI=1S/C10H15ClSi/c1-9(12(2,3)11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

VTXWOPRUBHBFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(1-phenylethyl)silane can be synthesized through the reaction of dimethylchlorosilane with phenylethylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:

(CH3)2SiCl+C6H5CH2CH2MgBr(CH3)2Si(PhCH2CH2)Cl+MgBrCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{Si(PhCH}_2\text{CH}_2\text{)}\text{Cl} + \text{MgBrCl} (CH3​)2​SiCl+C6​H5​CH2​CH2​MgBr→(CH3​)2​Si(PhCH2​CH2​)Cl+MgBrCl

Industrial Production Methods: Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy to produce various methylchlorosilanes. These intermediates can then be further reacted to introduce the phenylethyl group.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Hydrolysis: The compound reacts with water to produce silanols and hydrochloric acid.

(CH3)2Si(PhCH2CH2)Cl+H2O(CH3)2Si(PhCH2CH2)OH+HCl\text{(CH}_3\text{)}_2\text{Si(PhCH}_2\text{CH}_2\text{)}\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(PhCH}_2\text{CH}_2\text{)}\text{OH} + \text{HCl} (CH3​)2​Si(PhCH2​CH2​)Cl+H2​O→(CH3​)2​Si(PhCH2​CH2​)OH+HCl

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxides, and amines.

    Solvents: Ether, tetrahydrofuran, and hexane.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis.

Major Products:

    Silanols: Formed through hydrolysis.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Chloro(dimethyl)(1-phenylethyl)silane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of chloro(dimethyl)(1-phenylethyl)silane involves its reactivity towards nucleophiles. The silicon-chlorine bond is highly polarized, making the silicon atom electrophilic and susceptible to attack by nucleophiles. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural Features and Molecular Properties

The substituents on the silicon atom dictate the physical and chemical behavior of chlorosilanes. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Physical Properties Reference
Chloro(dimethyl)(1-phenylethyl)silane C₁₀H₁₅ClSi 198.78 Bulky 1-phenylethyl (aromatic + alkyl) Data not explicitly provided
Chloro(hexyl)dimethylsilane C₈H₁₉ClSi 178.78 Linear hexyl group CAS 3634-59-1; ChemSpider ID 2015326
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 155.08 Reactive chloromethyl group Density: 1.086 g/cm³
Chloro(dimethyl)(phenylethynyl)silane C₁₀H₁₁ClSi 194.73 Phenylethynyl (alkyne + aromatic) ChemSpider ID 9281387
Chloro(dimethyl)(4-vinylphenyl)silane C₁₀H₁₃ClSi 196.75 4-Vinylphenyl (vinyl + aromatic) ChemSpider ID 9313166
Chloro(dimethyl)thexylsilane C₈H₁₉ClSi 178.78 Thexyl (branched alkyl) Boiling point: ~397–399 K

Key Observations :

  • Steric Effects : The 1-phenylethyl and thexyl groups introduce significant steric hindrance compared to linear alkyl (hexyl) or smaller substituents (chloromethyl). This impacts reaction kinetics and selectivity in substitution or coupling reactions .
  • Electronic Effects : Aromatic substituents (e.g., 1-phenylethyl, phenylethynyl) enhance stability via resonance, while electron-withdrawing groups (e.g., chloromethyl) increase electrophilicity at the silicon center .
Hydrosilylation and Functionalization
  • This compound’s bulky aromatic substituent may slow down hydrosilylation compared to less hindered analogs like chloromethyl(dimethyl)silane. shows that chloromethyl(dimethyl)silane reacts efficiently at 40°C with olefins, forming laddersiloxanes .
  • Surface Functionalization : Chloro(dimethyl)vinyl silane (analogous to the target compound) is used to functionalize silicon quantum dots (SiQDs) via thiol-ene "click" chemistry, leveraging its reactive chloro and vinyl groups .
Substitution Reactions
  • The chlorine atom in chlorosilanes is highly susceptible to nucleophilic substitution. For example, Chloro(chloromethyl)dimethylsilane undergoes further substitution due to its dual reactive sites (Cl and CH₂Cl) .
  • In cross-coupling reactions, aryl-substituted silanes (e.g., phenylethynyl) exhibit enhanced efficiency compared to stannane or germane counterparts, as noted in fluoride-promoted coupling studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.